1,3-Butanediol diacetate
Description
Structure
3D Structure
Properties
IUPAC Name |
3-acetyloxybutyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-6(12-8(3)10)4-5-11-7(2)9/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPAGVACEWQNVQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60275772, DTXSID00862549 | |
| Record name | 1,3-Diacetoxybutane | |
| Source | EPA DSSTox | |
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| Record name | 1,3-Butanediol diacetate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1117-31-3, 106484-02-0 | |
| Record name | 1,3-Butylene glycol diacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1117-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,3-Butanediol diacetate | |
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| Record name | 1,3-Butanediol diacetate | |
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| Record name | 1,3-Butanediol, 1,3-diacetate | |
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| Record name | 1,3-Diacetoxybutane | |
| Source | EPA DSSTox | |
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| Record name | 1,3-Butanediol diacetate | |
| Source | EPA DSSTox | |
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| Record name | 1,3-butylene diacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.950 | |
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| Record name | 1,3-BUTANEDIOL DIACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5847L0XU44 | |
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Synthetic Pathways and Advanced Chemical Methodologies for 1,3 Butanediol Diacetate
Direct Esterification and Transesterification Strategies
The formation of 1,3-butanediol (B41344) diacetate often involves direct esterification or transesterification of 1,3-butanediol. These strategies are pivotal in achieving the desired diester with high efficiency and selectivity.
Enzyme-Catalyzed Transesterification for Chiral Compounds
Enzymatic catalysis offers a highly selective route for the synthesis of chiral compounds, including the precursors to 1,3-butanediol diacetate. The use of lipases, in particular, has been instrumental in the kinetic resolution of racemic mixtures to produce enantiomerically pure compounds.
A notable example is the use of Candida antarctica lipase (B570770) B (CAL-B) in the transesterification of racemic ethyl 3-hydroxybutyrate (B1226725) with (R)-1,3-butanediol. mdpi.com This enzymatic process selectively produces (R)-3-hydroxybutyl-(R)-3-hydroxybutyrate, a key intermediate. mdpi.com The required (R)-1,3-butanediol is itself obtained through a CAL-B catalyzed kinetic resolution of racemic 1,3-butanediol via acetylation with vinyl acetate (B1210297). mdpi.com This highlights the versatility of enzyme-catalyzed reactions in multi-step chiral syntheses.
Furthermore, dynamic kinetic asymmetric transformation (DYKAT) presents a sophisticated one-pot synthesis for enantiomerically pure syn-1,3-diacetates from racemic 1,3-diols. nih.gov This process ingeniously combines enzymatic transesterification, ruthenium-catalyzed epimerization, and intramolecular acyl migration. nih.gov The use of isopropenyl acetate as an acyl donor and a ruthenium catalyst facilitates the efficient synthesis of various acyclic syn-1,3-diacetates with high yields and excellent enantioselectivity. nih.gov
Esterification of 1,3-Butanediol with Acetylating Agents
The direct esterification of 1,3-butanediol with acetylating agents like acetic acid or acetic anhydride (B1165640) is a common and effective method for producing this compound. This reaction can be catalyzed by acids or enzymes.
In a typical process, 1,3-butanediol is reacted with an excess of an acetylating agent. For instance, the esterification of 2,3-butanediol (B46004) with acetic acid, a similar diol, yields the corresponding diacetate and is a well-documented process. researchgate.net The reaction proceeds in two steps, first forming the monoacetate and then the diacetate. researchgate.net While this example uses 2,3-butanediol, the principles are directly applicable to the esterification of 1,3-butanediol. The use of a catalyst, such as sulfuric acid, can accelerate the reaction rate. rsc.org
The reaction between tetrahydrofuran (B95107) (THF), an analog, and acetic anhydride in the presence of an acid catalyst can also lead to the formation of a diacetate, in this case, 1,4-butanediol (B3395766) diacetate. google.com This demonstrates the utility of anhydrides as potent acetylating agents in such syntheses.
Precursor Synthesis and Derivatization Approaches
The synthesis of this compound is intrinsically linked to the efficient production of its precursor, 1,3-butanediol. Various chemical routes have been developed to synthesize this key precursor, often starting from simple molecules or biomass-derived compounds.
Chemical Synthesis of 1,3-Butanediol Precursors
The industrial production of 1,3-butanediol has traditionally relied on petrochemical feedstocks. However, significant research has been directed towards developing more sustainable routes from alternative sources.
A well-established chemical pathway to 1,3-butanediol involves the dimerization of acetaldehyde (B116499) followed by hydrogenation. This process typically starts with the aldol (B89426) condensation of acetaldehyde in an alkaline medium to form 3-hydroxybutanal (acetaldol). google.com To minimize the formation of by-products, the reaction is often controlled to a conversion of 50-60%.
The subsequent step is the hydrogenation of 3-hydroxybutanal to 1,3-butanediol. This reduction is commonly carried out using catalysts like Raney nickel under hydrogen pressure. google.com Supported nickel catalysts in a trickle bed reactor have also been employed for continuous production, offering high efficiency and easier separation of the catalyst from the product. google.com The reaction conditions, such as temperature and pressure, are optimized to maximize the yield and selectivity towards 1,3-butanediol. google.com
Another variation of this route involves the dehydration of 3-hydroxybutanal to crotonaldehyde (B89634), which is then hydrogenated to 1,3-butanediol. mdpi.com The selective hydrogenation of the C=C double bond in crotonaldehyde is crucial to obtain butanal, which can be further reduced to butanol. mdpi.com
| Catalyst | Reaction | Product | Yield/Selectivity | Reference |
| Raney Nickel | Hydrogenation of 3-hydroxybutyraldehyde | 1,3-Butanediol | High | google.com |
| Supported Nickel | Hydrogenation of 3-hydroxybutyraldehyde | 1,3-Butanediol | 88% selectivity | google.com |
| Pd/Cu SAA | Hydrogenation of Crotonaldehyde | Butanal/Butanol | High selectivity | mdpi.com |
In a move towards sustainable chemical production, biomass-derived feedstocks are being explored for the synthesis of 1,3-butanediol. One such approach involves the hydrogenolysis of 1,4-anhydroerythritol, which can be derived from erythritol, a sugar alcohol. rsc.orgresearchgate.net
| Catalyst | Substrate | Product | Yield | Reference |
| Pt-WOx/SiO2 | 1,4-Anhydroerythritol | 1,3-Butanediol | up to 54% | rsc.orgresearchgate.net |
| Ir-ReOx/SiO2 | 1,4-Anhydroerythritol | 1,3-Butanediol | >20% selectivity | shokubai.org |
Prins Condensation-Hydrolysis for Diol Formation
The Prins reaction is a key method for forming the carbon skeleton of 1,3-diols. This reaction involves the acid-catalyzed condensation of an alkene, such as propylene (B89431), with an aldehyde, typically formaldehyde. osti.gov The primary products of this reaction can vary depending on the specific conditions and catalysts used, and may include unsaturated alcohols, diols, and alkyl dioxanes. osti.gov When water is present along with a protic acid catalyst like sulfuric acid, the reaction favors the formation of a 1,3-diol. osti.gov
Derivatization from 1,3-Butanediol to this compound
This compound is synthesized through the esterification of 1,3-Butanediol. This process typically involves reacting 1,3-Butanediol with acetic acid or an acetic acid derivative. google.com The reaction results in the formation of the diacetate ester and water as a byproduct. While specific industrial synthesis pathways are established, the reaction can also be a subject of kinetic studies, for instance, in the context of dynamic kinetic asymmetric transformation for producing enantiopure syn-1,3-diacetates. pnas.org In such specialized syntheses, the rate of acyl migration can be a determining factor. pnas.org The esterification is a reversible reaction, and in some contexts, such as the production of 1,3-butadiene (B125203) from 2,3-butanediol, the kinetics of diacetate formation can be relatively slow, even with an acid catalyst. google.com
Catalytic Systems and Reaction Engineering in Synthesis
The efficiency and selectivity of 1,3-Butanediol synthesis are heavily reliant on the catalytic systems and reaction engineering principles employed. The focus is often on heterogeneous catalysts due to their ease of separation from the reaction products. bohrium.com
Heterogeneous Catalysis for Diol Production
Heterogeneous catalysts are central to modern, sustainable methods for producing diols. Their solid nature allows for continuous flow processes and catalyst recycling, which are advantageous from both an environmental and a practical standpoint. nih.gov
Metal-Oxide Catalysts and Surface Chemistry Investigations (e.g., Pt-WOx/SiO₂, CeO₂)
Various metal-oxide catalysts have been investigated for diol production. Ceria (CeO₂) is a notable example, demonstrating high activity and selectivity in several diol synthesis reactions. researchgate.netbohrium.comelsevierpure.com It functions as a water-tolerant Lewis acid catalyst, which is a rare property. nih.gov CeO₂'s effectiveness is attributed to its unique acid-base bifunctionality and redox properties. bohrium.com It has been successfully used for the direct synthesis of polycarbonate diols from carbon dioxide and α, ω-diols. elsevierpure.com The catalytic activity of CeO₂ can be further enhanced by modifying its surface with basic sites, which improves CO₂ activation. mdpi.comresearchgate.net
Another significant catalytic system is tungsten-modified platinum on a silica (B1680970) support (Pt-WOx/SiO₂). researchgate.netrsc.org This catalyst has been reported for the chemical production of 1,3-butanediol from biomass-derived 1,4-anhydroerythritol through hydrogenolysis. researchgate.netrsc.orgelsevierpure.com The reaction proceeds via ring-opening hydrogenolysis followed by the selective removal of a secondary hydroxyl group. rsc.org An optimized Pt-WOx/SiO₂ catalyst achieved a 1,3-butanediol yield of up to 54%. researchgate.netrsc.org The synergistic effect between the platinum and tungsten oxide species is crucial for the catalyst's performance. rsc.org
The table below summarizes the performance of these catalysts in diol synthesis.
| Catalyst | Reactants | Product | Yield | Reference |
| CeO₂ | Propylene, Formaldehyde | 1,3-Butanediol | 60% (overall) | nih.gov |
| CeO₂ | Isobutene, Formaldehyde | 3-methyl-1,3-butanediol | 84% selectivity | researchgate.netresearchgate.net |
| Pt-WOx/SiO₂ | 1,4-Anhydroerythritol | 1,3-Butanediol | 54% | researchgate.netrsc.org |
Influence of Catalyst Crystal Planes and Oxygen Vacancies on Selectivity
The selectivity of diol production using metal-oxide catalysts is significantly influenced by the catalyst's surface structure, particularly the exposed crystal planes and the presence of oxygen vacancies. researchgate.net For ceria (CeO₂), the crystal planes have a marked effect on the catalytic activity in the Prins reaction. researchgate.net The (110) plane of CeO₂ exhibits the highest catalytic activity compared to the (100) and (111) planes. researchgate.net This is attributed to a higher concentration of Lewis acid sites, which is directly proportional to the concentration of oxygen vacancies. researchgate.net
Oxygen vacancies act as Lewis acid sites and play a critical role in the catalytic process. oaepublish.comresearchgate.net They can be created by doping the catalyst, for instance, with praseodymium, which enhances the Lewis acidity and, consequently, the catalytic performance. acs.org These vacancies facilitate the adsorption and activation of reactant molecules. researchgate.net For example, in the direct synthesis of carbonates from CO₂ and alcohols, oxygen vacancies on the catalyst surface enhance the interaction with CO₂, a crucial step in the process. researchgate.net The concentration of these vacancies can be modulated by controlling the morphology of the catalyst, such as synthesizing nanorod-shaped CeO₂, which has abundant oxygen vacancies. researchgate.netmdpi.com This relationship between surface vacancy sites and catalytic activity has been firmly established, with the CeO₂(111) facet being identified as the active crystalline facet for certain hydrolysis reactions. nih.gov
Reaction Thermodynamics and Kinetics Studies
The thermodynamics and kinetics of the reactions leading to 1,3-butanediol and its diacetate derivative are crucial for process optimization. The direct synthesis of diols from CO₂ and alcohols, for example, is often limited by equilibrium. bohrium.com Thermodynamic analysis helps in understanding these limitations and devising strategies to shift the equilibrium, such as by removing water, a common byproduct. bohrium.comelsevierpure.com
The table below presents key thermodynamic and kinetic findings.
| Reaction/Process | Finding | Significance | Reference |
| Esterification of 2,3-Butanediol | A kinetic model was developed using a heterogeneous catalyst. | Allows for process optimization and reactor design. | researchgate.net |
| Dynamic Kinetic Asymmetric Transformation | Acyl migration was identified as the rate-determining step. | Understanding the bottleneck of the reaction for efficiency improvement. | pnas.org |
| Physical Properties of 1,3-Butanediol | Speed of sound and density were measured at high pressures. | Provides essential data for engineering calculations and process simulation. | acs.org |
Catalyst Deactivation Mechanisms and Regeneration
In the chemical synthesis of esters like this compound, solid acid catalysts are frequently employed to facilitate the reaction, often through esterification or transesterification pathways. The long-term stability and reusability of these catalysts are critical for industrial-scale applications. However, over time, catalysts invariably lose their activity through various deactivation mechanisms. Understanding these mechanisms is essential for developing effective regeneration strategies.
The primary causes of deactivation for solid acid catalysts in esterification and related reactions include carbon deposition (coking), active site leaching, and structural transformation. rsc.orgrepec.orgnih.gov
Carbon Deposition (Coking): This is a common deactivation route where carbonaceous materials, or "coke," are deposited onto the catalyst surface and within its pores. conicet.gov.arresearchgate.net In reactions involving organic molecules at elevated temperatures, side reactions can lead to the formation of high-molecular-weight aromatic and polyaromatic hydrocarbons. rsc.orgrsc.org These deposits physically block access to the active acid sites, leading to a significant drop in catalytic activity. rsc.orgrsc.org The nature of the coke can vary depending on the catalyst; for instance, on HZSM5 zeolites, highly alkylated aromatic species have been observed. conicet.gov.arresearchgate.net
Leaching of Active Sites: For supported catalysts, such as sulfated zirconia (SO₄²⁻/ZrO₂) or sulfonated resins, the active species can be gradually lost or "leached" from the support material into the reaction medium. repec.orgnih.govbohrium.com In the case of immobilized ionic liquids, the active H₂SO₄ molecule can leach into the solvent, reducing catalytic efficacy. bohrium.comacs.org This loss of acid sites directly diminishes the catalyst's performance.
Poisoning and Structural Changes: Non-metal pollutants like sulfur and nitrogen can react with the catalyst surface, adsorbing on active sites and inhibiting the reaction rate. rsc.orgrsc.org At high reaction temperatures, catalysts can also undergo physical changes, such as sintering, where particles agglomerate, reducing the specific surface area. rsc.orgrsc.org Furthermore, the crystalline structure of the catalyst can transform during the reaction; for example, Nb₂O₅ has been observed to transform into Nb₁₂O₂₉, altering its acidic properties. rsc.orgrsc.org
Catalyst Regeneration: To restore activity, several regeneration methods are employed. The most common and effective method for coke removal is calcination , which involves heating the spent catalyst in the presence of air or oxygen. nih.govbohrium.com This high-temperature treatment burns off the carbonaceous deposits, clearing the pores and exposing the active sites. However, the calcination temperature and duration must be carefully controlled to avoid thermal degradation or undesirable phase changes in the catalyst itself. nih.govbohrium.com
For deactivation caused by leachable residues, simple solvent washing can be attempted, though it is often ineffective against strongly adsorbed, refractory organic compounds. nih.govbohrium.com In cases of active site leaching, regeneration may require re-impregnation of the support with the active acid component to restore the catalyst's acidic properties. oru.edu
Table 1: Summary of Catalyst Deactivation and Regeneration
| Deactivation Mechanism | Description | Primary Cause | Common Regeneration Method(s) |
|---|---|---|---|
| Carbon Deposition (Coking) | Formation of carbonaceous deposits on the catalyst surface and pores, blocking active sites. rsc.orgconicet.gov.ar | Side reactions of organic molecules at high temperatures. rsc.org | Calcination (controlled heating in air). nih.govbohrium.com |
| Active Site Leaching | Gradual loss of active acidic components (e.g., SO₄²⁻ groups) from the catalyst support. repec.orgnih.gov | Dissolution of the active phase into the reaction medium. acs.org | Re-impregnation with the active component. oru.edu |
| Poisoning | Strong adsorption of impurities (e.g., sulfur, nitrogen compounds) onto active sites. rsc.orgrsc.org | Contaminants in the feedstock. | Specific chemical treatments; calcination may also be effective. |
| Sintering / Phase Transformation | Agglomeration of catalyst particles, reducing surface area, or changes in the crystal structure. rsc.orgrsc.org | Excessively high reaction or regeneration temperatures. rsc.org | Generally irreversible; requires careful temperature control to prevent. Partial reversal of phase changes is sometimes possible. rsc.org |
Biocatalytic System Design and Optimization
Biocatalysis presents a green alternative to traditional chemical synthesis. For this compound, this typically involves the biocatalytic production of the precursor, 1,3-butanediol, followed by enzymatic esterification. The design and optimization of the biocatalytic system are paramount for achieving high yields and efficiency.
Whole-cell biocatalysis utilizes entire microorganisms as self-regenerating catalysts, offering an efficient and cost-effective method for producing chemicals like (R)-1,3-butanediol. nih.gov Significant research has focused on metabolically engineering host organisms, primarily Escherichia coli and Clostridium saccharoperbutylacetonicum, to create artificial biosynthetic pathways for this purpose. nih.govnih.gov
The core of this approach involves introducing and optimizing a heterologous metabolic pathway. bohrium.com For example, a common pathway in E. coli starts from the central metabolite acetyl-CoA and proceeds through several enzymatic steps to yield 1,3-butanediol. researchgate.net Key strategies in metabolic engineering include:
Pathway Construction and Optimization: This involves overexpressing a set of genes encoding the necessary enzymes, such as phaA (acetyl-CoA acetyltransferase) and phaB (acetoacetyl-CoA reductase), often sourced from organisms like Cupriavidus necator. bohrium.comresearchgate.net
Enzyme Screening: Different enzymes for the same reaction step are evaluated to find the most active and stable candidates for the engineered pathway. nih.govacs.org
Elimination of Competing Pathways: To direct the metabolic flux towards the target product, genes responsible for the synthesis of major byproducts (e.g., ethanol, acetate, acetoin) are often deleted or downregulated. bohrium.comnih.gov
Cofactor Engineering: Many enzymatic reductions in the pathway depend on cofactors like NADPH. Engineering the host's metabolism to increase the intracellular supply of NADPH can significantly boost the production of 1,3-butanediol. nih.govacs.orgresearchgate.net
These combined efforts have led to strains capable of producing high titers of (R)-1,3-butanediol from simple sugars like glucose. nih.govbohrium.com
Table 2: Examples of Engineered Whole-Cell Biocatalysts for (R)-1,3-Butanediol Production
| Host Organism | Key Genetic Modifications | Substrate | Reported Titer / Yield | Reference |
|---|---|---|---|---|
| Escherichia coli | Overexpression of phaA, phaB, bld, yqhD; deletion of competing pathways; optimization of culture conditions. | Glucose | 257 mM (23.1 g/L) in 36h | bohrium.com |
| Escherichia coli | Expression of a three-step heterologous pathway; reduction of ethanol, acetoin, and 2,3-butanediol byproducts. | Glucose | 2.4 g/L | nih.gov |
| Escherichia coli | Enzyme screening, NADPH cofactor engineering, optimization of fermentation conditions, reduction of byproducts. | Glucose | 0.6 mol/mol glucose (60% of theoretical yield) | nih.govacs.org |
| Clostridium saccharoperbutylacetonicum | Expression of enantio-specific phaB from Cupriavidus necator; codon optimization; point mutations for increased enzyme activity. | Glucose | 20 mM (1.8 g/L) | nih.govresearchgate.net |
The enzymatic step of converting 1,3-butanediol to this compound is typically catalyzed by lipases. While naturally occurring enzymes are effective, their properties can be significantly improved through protein engineering to enhance activity, stability, and, most importantly, stereoselectivity. ocl-journal.org
Given that 1,3-butanediol has a chiral center, controlling the stereochemistry of the diacetate product is often crucial. Enzyme engineering provides powerful tools to create highly selective biocatalysts. mdpi.com
Directed Evolution: This technique involves generating a large library of enzyme variants through random mutagenesis and screening for mutants with improved properties. This method has been successfully used to enhance the thermostability and selectivity of lipases. ocl-journal.org For example, the selectivity of a Pseudomonas aeruginosa lipase was increased from an E-value of 1.1 to 51 through directed evolution. ocl-journal.org
Rational and Semi-Rational Design: With knowledge of the enzyme's three-dimensional structure, specific amino acid residues in the active site can be targeted for mutation. acs.org The active site of a lipase like Candida antarctica lipase B (CALB) has distinct pockets for the acyl-moiety and the alcohol. By mutating residues lining these pockets, it is possible to tailor the enzyme's preference for specific substrates and produce a desired stereoisomer. acs.org In a remarkable example, CALB was engineered into four highly stereocomplementary variants, each capable of selectively producing one of the four possible stereoisomers of an ester with two chiral centers, achieving >90% selectivity for each. acs.org This approach is directly applicable to creating specific stereoisomers of this compound.
Future advancements in enzyme engineering are expected to further enhance catalytic efficiency and broaden the substrate scope for industrial applications. acs.org
For a whole-cell biocatalytic process to be industrially viable, the operational parameters of the bioreactor must be precisely controlled and optimized to ensure a stable and productive environment for the microorganisms. pharsol.com Key parameters that critically influence cell growth and product formation include pH, temperature, and dissolved oxygen. cytivalifesciences.comnih.gov
pH Control: Most microbial cultures have a narrow optimal pH range for growth and metabolism. cytivalifesciences.com Cellular metabolism, particularly the production of acidic byproducts like CO₂, can cause the pH of the culture medium to drop. pharsol.com To counteract this, bioreactors are equipped with automated control systems that maintain the pH at a desired setpoint. This is typically achieved by adding a basic solution (e.g., sodium hydroxide) or by sparging with gases; bubbling CO₂ can lower the pH, while sparging with air can strip dissolved CO₂ and raise the pH. cytivalifesciences.com For instance, improving (R)-1,3-BDO production in E. coli involved controlling the pH at 7.0. nih.gov
Oxygen Transfer: Aerobic microorganisms require a continuous supply of oxygen for respiration. As oxygen has low solubility in aqueous media, it must be constantly sparged into the bioreactor to maintain a sufficient dissolved oxygen (DO) level. cytivalifesciences.comnih.gov The DO setpoint is a critical parameter, with typical values for microbial cultures ranging from 20-50% of air saturation. cytivalifesciences.com Insufficient oxygen can limit metabolic activity and product formation, while excessive levels can be toxic. The efficiency of oxygen delivery is quantified by the oxygen transfer rate (OTR), which is influenced by the agitation speed, gas flow rate, and bioreactor design. nih.gov
Temperature and Agitation: Temperature must be maintained at the optimal value for the specific microorganism to ensure maximal enzymatic activity and cell viability. cytivalifesciences.com Agitation is essential for creating a homogeneous environment, ensuring uniform distribution of cells, nutrients, pH, and temperature, and for enhancing oxygen transfer from gas bubbles to the liquid medium. pharsol.com However, agitation speed must be optimized, as excessively high shear forces can cause physical damage to the cells. pharsol.com
Table of Compounds
| Compound Name |
|---|
| This compound |
| 1,3-Butanediol |
| (R)-1,3-Butanediol |
| Acetyl-CoA |
| Acetoacetyl-CoA |
| NADPH |
| Glucose |
| Ethanol |
| Acetate |
| Acetoin |
| 2,3-Butanediol |
| 3-Hydroxybutyrate |
| (R)-3-hydroxybutyl (R)-3-hydroxybutyrate |
| Nb₂O₅ (Niobium pentoxide) |
| Nb₁₂O₂₉ |
| SO₄²⁻/ZrO₂ (Sulfated zirconia) |
| HZSM5 |
| Sodium hydroxide |
Stereochemical Control and Enantiomeric Purity in 1,3 Butanediol Diacetate Synthesis
Asymmetric Synthesis Strategies
Asymmetric synthesis aims to directly produce a stereochemically pure product from a prochiral or racemic starting material. For 1,3-butanediol (B41344) diacetate, enzymatic processes and dynamic kinetic asymmetric transformations have proven to be effective strategies.
Candida antarctica lipase (B570770) B (CALB) is a versatile and highly selective biocatalyst widely used in organic synthesis. researchgate.netnih.gov Its utility in the synthesis of chiral alcohols and their esters is well-documented. researchgate.netmdpi.com In the context of 1,3-butanediol diacetate, CALB is employed for its ability to selectively acylate one enantiomer of a racemic diol, leading to a kinetic resolution.
The enzymatic acetylation of racemic 1,3-butanediol using an acyl donor like vinyl acetate (B1210297) in the presence of CALB can yield enantiomerically enriched products. For instance, one study demonstrated that the kinetic resolution of (R,S)-1,3-butanediol via enzymatic acetylation with vinyl acetate, catalyzed by Chirazyme™ L-2 (a formulation of CALB), produced (R)-1,3-di-O-acetyl-1,3-butanediol and (S)-1-O-acetyl-1,3-hydroxybutane, both with an enantiomeric excess (e.e.) of 91%. This process occurs in a stepwise manner, with the initial fast and non-enantioselective formation of the monoacetate, followed by a highly enantioselective kinetic resolution to the diacetate.
The choice of acyl donor is crucial for the efficiency of these enzymatic processes. Isopropenyl acetate has also been identified as a significant acyl donor in CALB-catalyzed transesterifications. pnas.org
Table 1: Enzymatic Resolution of (R,S)-1,3-Butanediol
| Catalyst | Acyl Donor | Product(s) | Enantiomeric Excess (e.e.) | Reference |
|---|---|---|---|---|
| Chirazyme™ L-2 (CALB) | Vinyl acetate | (R)-1,3-di-O-acetyl-1,3-butanediol | 91% |
Dynamic kinetic asymmetric transformation (DYKAT) is a powerful strategy that can theoretically convert a racemic starting material into a single enantiomerically pure product with a 100% yield. thieme.de This is achieved by combining a kinetic resolution with an in-situ racemization of the slower-reacting enantiomer. thieme.de
For the synthesis of enantiomerically pure syn-1,3-diacetates, a one-pot DYKAT process has been developed. pnas.org This method starts from a racemic diastereomeric mixture of 1,3-diols and combines three key processes:
Enzymatic transesterification: Catalyzed by a lipase, such as CALB. pnas.org
Ruthenium-catalyzed epimerization: This allows for the in-situ racemization of the secondary alcohol in the diol or diol monoacetate. pnas.org
Intramolecular acyl migration: A facile acyl migration occurs in the syn-1,3-diol monoacetates. pnas.org
The successful coupling of these three processes enables the deracemization and deepimerization of the 1,3-diols, leading to the formation of syn-1,3-diacetates with high enantioselectivity (>99% e.e.) and good diastereoselectivity (>90% syn). pnas.org The choice of acyl donor is also critical in this system, with isopropenyl acetate significantly improving the process. pnas.org This DYKAT approach represents an efficient method for producing acyclic syn-1,3-diacetates. pnas.org
Chiral Resolution and Stereoinversion Techniques
Beyond direct asymmetric synthesis, chiral resolution and stereoinversion offer alternative pathways to obtain enantiomerically pure 1,3-butanediol, which can then be converted to the diacetate.
Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. thieme.de In the context of 1,3-butanediol, this involves the selective reaction of one enantiomer, leaving the other unreacted. As mentioned previously, enzymatic acetylation using CALB is an effective method for the kinetic resolution of racemic 1,3-butanediol. mdpi.com The process yields both the acylated product and the unreacted alcohol with high enantiomeric purity. However, a significant drawback of kinetic resolution is that the maximum theoretical yield for a single enantiomer is limited to 50%. thieme.deresearchgate.net
To overcome the 50% yield limitation of kinetic resolution, stereoinverting cascade systems have been developed. These systems aim for the deracemization of a racemate, converting the entire starting material into a single desired enantiomer. researchgate.net
One such system for producing (R)-1,3-butanediol from the racemate involves a whole-cell biocatalytic cascade. researchgate.net This process consists of two main steps:
Enantioselective oxidation: The (S)-enantiomer of 1,3-butanediol is selectively oxidized to 4-hydroxy-2-butanone (B42824) by the microorganism Candida parapsilosis. researchgate.net
Asymmetric reduction: The intermediate, 4-hydroxy-2-butanone, is then asymmetrically reduced to (R)-1,3-butanediol by another microorganism, Pichia kudriavzevii. researchgate.net
This oxidation-reduction cascade has been shown to be highly efficient, converting racemic 1,3-butanediol into (R)-1,3-butanediol with an enantiomeric excess of 99.5%. researchgate.net This approach demonstrates a promising route for the high-yield production of enantiomerically pure 1,3-butanediol, which can subsequently be acylated to form the desired diacetate. researchgate.net
Mechanistic Insights into Stereochemical Control
The stereochemical outcome in the synthesis of this compound is governed by the interplay of several factors, particularly in chemoenzymatic systems. A key mechanistic feature is the intramolecular acyl migration in syn-1,3-diol monoacetates. pnas.org
During the enzymatic transesterification of 1,3-diols, this acyl migration can lead to unexpectedly low diastereoselectivity. pnas.org However, this seemingly detrimental migration can be harnessed in a DYKAT process. In a system combining a lipase and a ruthenium epimerization catalyst, the chemoenzymatic transformation of the alcohol group next to a smaller substituent, coupled with the epimerization, produces a mixture of R-monoacetates. The subsequent syn-selective acyl migration is a crucial step that, when coupled with the enzymatic and chemical catalysis, leads to an efficient and highly enantioselective synthesis of the syn-diacetate. pnas.org The rate of this acyl migration has been studied, and for meso-2,4-pentanediol, the kinetics were found to be first-order. pnas.org
Elucidation of Enzyme-Substrate Interactions
The stereochemical outcome of the enzymatic synthesis of this compound is governed by the specific interactions between the enzyme's active site and the 1,3-butanediol substrate. Lipases, a class of hydrolytic enzymes, are widely used for their ability to catalyze acylation reactions with high regioselectivity and enantioselectivity in non-aqueous environments. nih.govntu.edu.twtum.de
Research has shown that lipases such as Candida antarctica lipase B (CALB) and Aspergillus niger lipase exhibit a strong preference for the primary hydroxyl group of 1,3-butanediol. researchgate.netntu.edu.twresearchgate.net This regioselectivity is attributed to the steric environment within the enzyme's active site, which makes the primary hydroxyl group more accessible for acylation compared to the secondary hydroxyl group. pnas.org For instance, studies using Aspergillus niger lipase for the acetylation of various diols, including 1,3-butanediol, with vinyl acetate demonstrated exclusive formation of the primary monoesters. ntu.edu.twresearchgate.net
Furthermore, the enantioselectivity of the enzyme plays a crucial role in determining the final enantiomeric purity of the diacetate. Lipases can differentiate between the two enantiomers of a racemic mixture of 1,3-butanediol, preferentially acylating one over the other. For example, CALB has been shown to exhibit (R)-enantioselectivity in the acetylation of 1,3-butanediol. researchgate.net This selective acylation allows for the kinetic resolution of the racemic diol, yielding one enantiomer as the acetate and leaving the other unreacted. researchgate.net
The interaction between the enzyme and the substrate can be described by models such as the Ping-Pong Bi-Bi mechanism, which involves the formation of an acyl-enzyme intermediate. researchgate.net Kinetic studies on the lipase-catalyzed acetylation of 1,6-hexanediol, a related diol, have provided insights into the reaction mechanism. These studies have determined kinetic parameters like Vmax and Km, which quantify the enzyme's efficiency and its affinity for the substrates (the diol and the acyl donor). researchgate.net Competitive inhibition by the diol substrate at high concentrations has also been observed, highlighting the importance of optimizing reaction conditions. researchgate.net
Table 1: Kinetic Parameters for Lipase-Catalyzed Acylation of 1,6-Hexanediol
| Kinetic Parameter | Value |
|---|---|
| Vmax | 8.45 mmol/(L·h) |
| Km, vinyl acetate | 0.997 mmol/L |
| Km, diol | 161.28 mmol/L |
| Ki, diol | 287.32 mmol/L |
| Ki, monoacetate | 18.13 mmol/L |
| KI, diol | 427.40 mmol/L |
Acyl Migration Phenomena in Chiral Diol Derivatization
A significant challenge in the synthesis of enantiomerically pure 1,3-diol derivatives, including this compound, is the phenomenon of intramolecular acyl migration. pnas.orgpnas.org This process involves the transfer of an acyl group from one hydroxyl group to another within the same molecule and can lead to a loss of stereochemical integrity. pnas.orgunits.it
The stereochemistry of the diol monoacetate influences the rate of acyl migration. It has been observed that syn-acyl migration is generally faster than anti-acyl migration. pnas.org This difference in migration rates can be exploited in dynamic kinetic asymmetric transformation (DYKAT) processes. nih.govpnas.org In a DYKAT system, the combination of enzymatic acylation, a ruthenium catalyst for epimerization, and the inherent acyl migration allows for the conversion of a racemic mixture of a 1,3-diol into a single, enantiomerically pure syn-1,3-diacetate. nih.govpnas.org The process relies on the rapid syn-acyl migration to channel the reaction towards the desired product. pnas.org
The rate of acyl migration is not significantly hindered by the presence of bulky substituents on the diol backbone. pnas.org This observation is crucial as it indicates that the DYKAT process can be applied to a range of substituted 1,3-diols without the acyl migration step becoming a bottleneck. pnas.org
Table 2: Dynamic Kinetic Asymmetric Transformation (DYKAT) of 1,3-Diols
| Substrate Diol | Acyl Donor | Yield of Diacetate (%) | Enantiomeric Excess (%) | Diastereomeric Ratio (syn:anti) |
|---|---|---|---|---|
| 1-Phenyl-1,3-butanediol | Isopropenyl acetate | 73 | >99 | >90:10 |
| 1-(2-Naphthyl)-1,3-butanediol | Isopropenyl acetate | 65 | >99 | >90:10 |
Table of Compounds
| Compound Name |
|---|
| This compound |
| 1,3-Butanediol |
| Acetic acid |
| Vinyl acetate |
| meso-2,4-Pentanediol |
| 1,6-Hexanediol |
| Isopropenyl acetate |
| 1-Phenyl-1,3-butanediol |
| 1-(2-Naphthyl)-1,3-butanediol |
| Candida antarctica lipase B |
| Aspergillus niger lipase |
Biochemical Transformation Pathways and Physiological Modulation of 1,3 Butanediol
In Vivo Biotransformation and Metabolic Intermediates
Once liberated through hydrolysis, 1,3-butanediol (B41344) undergoes biotransformation, primarily in the liver, leading to the production of ketone bodies.
1,3-Butanediol serves as a potent precursor for the synthesis of the ketone body beta-hydroxybutyrate (βHB). medchemexpress.com Administration of 1,3-butanediol leads to a rapid, dose-dependent increase in plasma βHB levels, effectively inducing a state of "exogenous" ketosis without the need for nutrient deprivation. nih.govmdpi.comdroracle.ai This conversion is significant as βHB is a crucial alternative energy source for extrahepatic tissues, particularly during periods of low carbohydrate availability. nih.govnih.gov Studies in bovine tissues have shown that the liver is the primary site for the conversion of 1,3-butanediol to D-beta-hydroxybutyrate, with rates sufficient to account for the metabolism of significant quantities of the compound. nih.gov The (R)-enantiomer of 1,3-butanediol is noted for its particularly efficient conversion to βHB. wikipedia.org
Cellular and Subcellular Mechanistic Studies
The increase in βHB levels initiated by 1,3-butanediol administration triggers a cascade of effects at the cellular and subcellular levels, particularly within adipose tissue.
Administration of 1,3-butanediol exerts a significant antioxidant effect and shifts cellular redox homeostasis toward a state of reductive stress. nih.govnih.gov This effect is evident shortly after administration and is characterized by a reduction in tissue levels of reactive oxygen species (ROS) and decreased oxidative damage to lipids and proteins. nih.govnih.gov Concurrently, there is an enhancement of both soluble and enzymatic antioxidant capacities. nih.govnih.gov This modulation of the redox balance is a key aspect of the physiological response to 1,3-butanediol-induced ketosis. wikipedia.org
Table 1: Effects of 1,3-Butanediol Administration on Redox Homeostasis Markers in Rat Gonadal Adipose Tissue
| Marker | Observation | Reference |
| Reactive Oxygen Species (ROS) | Lowered tissue levels | nih.gov, nih.gov |
| Lipid Oxidative Damage | Reduced | nih.gov, nih.gov |
| Protein Oxidative Damage | Reduced | nih.gov, nih.gov |
| Soluble Antioxidant Capacity | Enhanced | nih.gov, nih.gov |
| Enzymatic Antioxidant Capacity | Enhanced | nih.gov, nih.gov |
| Nuclear Erythroid Factor-2 (Nrf2) | Increased protein levels | nih.gov, nih.gov |
Alongside its effects on redox balance, 1,3-butanediol administration has been shown to induce an endoplasmic reticulum (ER) stress response. nih.govnih.gov Variations in the redox state within the ER lumen can disrupt protein folding, leading to an accumulation of misfolded proteins and activating the unfolded protein response (UPRER), a hallmark of ER stress. mdpi.com Studies in rat adipose tissue have demonstrated that 1,3-butanediol treatment leads to increased levels of specific ER stress markers, such as GRP78/BiP and calnexin. mdpi.com This response is an integral part of the cellular adjustments to the metabolic shift induced by the compound. nih.govnih.gov
The physiological changes induced by 1,3-butanediol extend to the regulation of adipokines and the process of lipolysis. Adipose tissue secretes numerous biologically active molecules known as adipokines, which play roles in metabolism and inflammation. mdpi.com Treatment with 1,3-butanediol leads to changes in the levels of various adipokines and cytokines that are involved in inflammation, macrophage infiltration into adipose tissue, adipocyte differentiation, and lipolysis. nih.govnih.gov These interrelated processes, which include the altered redox state and ER stress, contribute to a reduction in lipid accumulation in gonadal white adipose tissue, as evidenced by lower tissue weight and smaller adipocyte size after prolonged treatment. nih.govmdpi.com
Vascular Endothelial Function and Associated Signaling Pathways (e.g., Potassium Channels, Nitric Oxide Synthase)
Research has demonstrated that 1,3-Butanediol (1,3-BD), the primary metabolite of 1,3-Butanediol diacetate, has direct effects on vascular function. Studies have identified 1,3-BD as a potent vasodilator, acting predominantly through an endothelium-dependent mechanism. frontiersin.orgasm.org This vasodilation is not linked to its conversion into the ketone body β-hydroxybutyrate (βHB) and can occur at nanomolar concentrations. asm.orgresearchgate.net
The primary signaling pathways implicated in this vascular response are the activation of potassium channels and nitric oxide synthase (eNOS). frontiersin.orgasm.org The activation of these pathways leads to the relaxation of the smooth muscle cells in blood vessel walls, resulting in increased blood flow. Research in rat models with age-associated vascular dysfunction showed that low-dose 1,3-BD was sufficient to reverse both endothelial-dependent and -independent dysfunction. asm.org The vasodilatory effect is independent of cyclooxygenase-derived products, free fatty acid receptors, or γ-aminobutyric acid (GABA) receptors. frontiersin.org These findings suggest that the physiological effects of 1,3-Butanediol on the vasculature are mediated by specific signaling cascades within the endothelial cells.
Table 1: Research Findings on 1,3-Butanediol and Vascular Function
| Finding | Mechanism/Pathway | Model System | Reference |
|---|---|---|---|
| Reverses age-associated endothelial dysfunction | Endothelium-dependent and -independent vasodilation | Young and old Wistar-Kyoto (WKY) rats | asm.org |
| Mediates vasodilation | Activation of potassium channels | Mesenteric resistance arteries from Wistar-Kyoto rats | frontiersin.orgnih.gov |
| Mediates vasodilation | Activation of nitric oxide synthase (eNOS) | Mesenteric resistance arteries from Wistar-Kyoto rats | frontiersin.orgasm.org |
| Vasodilation is independent of | Cyclooxygenase, free fatty acid receptors, GABA receptors | Mesenteric resistance arteries from Wistar-Kyoto rats | frontiersin.org |
Hepatic Glycogen (B147801) Metabolism Regulation
The administration of 1,3-Butanediol has been shown to influence hepatic (liver) glycogen metabolism. In studies involving diabetic rats, treatment with S-1,3-Butanediol helped to normalize decreased glycogen levels in the liver and kidney. researchgate.net It is suggested that 1,3-Butanediol may exert this effect by reducing the activity of glycogenolytic enzymes (which break down glycogen) and increasing the activity of enzymes involved in glycogenesis (which synthesize glycogen). researchgate.net
Further research has reported that as the dietary level of 1,3-Butanediol increases, there is a corresponding and significant rise in liver glycogen levels. researchgate.net This indicates a direct role of the compound or its metabolites in promoting the storage of glucose as glycogen in the liver. Early in vitro studies using labeled 1,3-Butanediol showed that it was preferentially incorporated into liver glycogen rather than proteins. researchgate.net
Table 2: Research Findings on 1,3-Butanediol and Hepatic Glycogen
| Finding | Proposed Mechanism | Model System | Reference |
|---|---|---|---|
| Normalized decreased glycogen levels | Reduced activity of glycogenolytic enzymes; Increased activity of glycogenesis enzymes | Streptozotocin-induced diabetic rats | researchgate.net |
| Increased liver glycogen levels with increased dietary intake | Direct promotion of glycogen storage | Rats | researchgate.net |
| Preferential incorporation into liver glycogen | Metabolic pathway favoring glycogen synthesis | In vitro rat liver studies | researchgate.net |
Microbial Interactions and Biological Activity
Inhibition Mechanisms against Gram-positive, Gram-negative Microorganisms, Molds, and Yeasts
1,3-Butanediol has demonstrated a broad spectrum of antimicrobial activity. Pharmaceutical-grade 1,3-Butanediol is reported to inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as molds and yeasts. It is considered a more efficient antimicrobial agent compared to other polyols such as glycerol, sorbitol, and propylene (B89431) glycol. atamankimya.com
The efficacy of its antimicrobial action is concentration-dependent. In oil-in-water emulsions, a concentration of approximately 8% 1,3-Butanediol exerts its best antimicrobial effects. atamankimya.com To achieve inhibition of fungal growth, higher concentrations, specifically above 16.7%, are required. atamankimya.com The compound also possesses some mold-inhibiting action. atamankimya.com While the precise molecular mechanism of inhibition is not fully detailed, its effectiveness as a preservative is also attributed to its very good distribution coefficient, which enhances the efficacy of other preservatives mixed into a formulation, allowing for lower doses of those agents. atamankimya.com
Table 3: Antimicrobial Spectrum of 1,3-Butanediol
| Microorganism Type | Activity | Effective Concentration (if specified) | Reference |
|---|---|---|---|
| Gram-positive bacteria | Inhibitory | Not specified | |
| Gram-negative bacteria | Inhibitory | Not specified | |
| Molds | Inhibitory | Not specified | atamankimya.com |
| Yeasts | Inhibitory | Not specified | |
| General Fungi | Inhibitory | > 16.7% | atamankimya.com |
| General Microbes (in emulsion) | Inhibitory | ~8% | atamankimya.com |
Gut Microbiome Interactions and Butyric Acid Production Pathways
The interaction of this compound with the gut microbiome is primarily indirect and centered on one of its hydrolysis products, acetic acid. Acetic acid is a key short-chain fatty acid (SCFA) that can be utilized by specific groups of gut bacteria to produce butyric acid, another vital SCFA for colon health. This process is known as cross-feeding. nih.govfrontiersin.org
Prominent butyrate-producing bacteria in the human gut, such as those from the Lachnospiraceae family (e.g., Anaerostipes, Roseburia, Eubacterium) and Faecalibacterium prausnitzii, are known to use acetate (B1210297) as a substrate for butyrate (B1204436) synthesis. nih.govasm.org For instance, Bifidobacterium species can ferment carbohydrates to produce acetate, which is then consumed by butyrogenic firmicutes like F. prausnitzii and Roseburia to generate butyrate. nih.gov Therefore, the acetic acid released from the hydrolysis of this compound can enter this metabolic network, serving as a precursor that supports the growth and activity of butyrate-producing bacteria. While some gut bacteria can produce 2,3-butanediol (B46004) (an isomer) as a fermentation end-product, the primary pathway linking this compound to butyric acid production in the gut is through the cross-feeding of its acetate component. nih.govresearchgate.net
Table 4: Gut Microbiome Interactions and Butyric Acid Production
| Process | Description | Key Bacteria Involved | Reference |
|---|---|---|---|
| Hydrolysis | This compound breaks down into 1,3-Butanediol and acetic acid. | Not applicable (Biochemical reaction) | nih.gov |
| Cross-Feeding | Acetic acid is used as a carbon source by other bacteria to produce butyric acid. | Faecalibacterium prausnitzii, Roseburia spp., Eubacterium spp., Anaerostipes spp. | nih.govfrontiersin.orgasm.org |
| Acetate Production (for cross-feeding) | Primary fermenters like Bifidobacterium produce acetate from carbohydrates. | Bifidobacterium spp. | nih.govfrontiersin.org |
Mentioned Chemical Compounds
Advanced Materials Science and Polymer Chemistry Applications of 1,3 Butanediol Derivatives
Monomer Functionality in Polymer Synthesis
The utility of a chemical compound as a monomer in polymer synthesis is fundamentally dependent on its reactive functional groups. For step-growth polymerization, which is the common route for producing polyesters, polyurethanes, and polycarbonates, monomers are required to have at least two reactive groups, such as hydroxyl (-OH), carboxyl (-COOH), or isocyanate (-NCO) groups, that can react to form the polymer chain.
1,3-Butanediol (B41344) diacetate is the diester derivative of 1,3-Butanediol, meaning its two hydroxyl groups have been reacted with acetic acid to form acetate (B1210297) esters. This structural characteristic is central to its chemical behavior and applications.
Polyurethane and Polycarbonate Architectures
The production of polyurethanes involves the reaction of diols or polyols with diisocyanates. Saturated polyesters with terminal hydroxyl groups, often made using diols like 1,3-Butanediol, are themselves used as macro-monomers (polyols) in polyurethane coatings to impart flexibility. chemicalbook.comatamankimya.com Similarly, polycarbonates can be synthesized from diols. Research has demonstrated the preparation of polycarbonates from a cyclic-trimethylene carbonate monomer derived from 1,3-Butanediol. nsf.gov
As with polyesters, 1,3-Butanediol diacetate lacks the requisite free hydroxyl groups for direct reaction with isocyanates or phosgene (B1210022) derivatives to form polyurethane or polycarbonate architectures. Therefore, it does not function as a monomer in these polymerization processes, and there is a corresponding lack of published research detailing such applications.
Ring-Opening Polymerization of Cyclic Monomers
Ring-opening polymerization (ROP) is a key method for producing certain polymers, such as polycaprolactone (B3415563) or polylactide. This process involves a cyclic monomer being opened to form a linear polymer. A cyclic carbonate monomer derived from 1,3-Butanediol has been shown to undergo ROP to create polycarbonates. nsf.gov
This compound is an acyclic, linear molecule and thus cannot undergo ring-opening polymerization itself. While it could theoretically act as an initiator or chain transfer agent in some ROP systems if a transesterification reaction were to occur, this is not a conventional application, and detailed research findings on this topic are not prevalent in the available literature.
Formulation Science and Material Modification
While not a monomer, this compound finds application as a formulation additive where its chemical structure imparts valuable properties for modifying polymer systems and solutions.
Plasticizer Efficacy in Polymer Systems
Plasticizers are additives that increase the flexibility, workability, and softness of a material, primarily by lowering its glass transition temperature (Tg). Esters are a major class of plasticizers for polymers.
This compound has been identified as a plasticizer with a notably effective plasticizing action on cellulose (B213188) acetate fibers. google.com However, its practical use in some applications, such as cigarette filters, has been hampered by its relatively low boiling point and a distinct odor. google.com It is also used as a plasticizer or thickener to enhance the flexibility and processability of certain polymer products. The broader class of polyester (B1180765) plasticizers, often derived from diols like 1,3-Butanediol and dicarboxylic acids such as adipic acid, are noted for having low volatility and high resistance to migration, oil, and solvents. zbaqchem.com
In a comparative context, research on plasticizers for cellulose acetate has shown that isomers can have significantly different properties. For instance, 1,4-butanediol (B3395766) diacetate was found to be an odorless and non-toxic plasticizer with a higher boiling point (230°C) than the 1,3-isomer, allowing it to be a more practical alternative to commonly used plasticizers like Triacetin or Triethyleneglycol diacetate. google.com
Table 1: Comparison of Properties of Selected Plasticizers
| Property | This compound | 1,4-Butanediol diacetate | Triacetin |
| Primary Application | Plasticizer for cellulose acetate google.com | Plasticizer for cellulose acetate google.com | General purpose plasticizer |
| Boiling Point | Lower than 230°C google.com | 230°C google.com | ~258°C |
| Odor | Has a peculiar odor google.com | Odorless google.com | Mild, fatty |
| Plasticizing Effect | Excellent google.com | Excellent google.com | Standard |
| Key Limitation | Low boiling point, odor google.com | None noted in context google.com | - |
Co-solvent Properties in Surfactant Solutions and Micellization Behavior
Co-solvents are often added to surfactant solutions to modify their properties, such as the critical micelle concentration (CMC), by altering the solvent structure and interactions. Polar organic compounds, including alcohols and polyols, are known to have a significant influence on surfactant micellization in aqueous solutions. researchgate.net Studies have investigated the parent compound, 1,3-Butanediol, as a co-solvent, observing its effect on the phase behavior of phosphocholine (B91661) and the micellization of surfactants like cetyltrimethylammonium bromide (CTAB). researchgate.net
In contrast, this compound is a less polar ester. Its different chemical nature—lacking the hydrogen-bonding hydroxyl groups and having larger, nonpolar acetate groups—means its behavior as a co-solvent would differ substantially from its parent diol. Based on available scientific literature, the specific effects of this compound on surfactant micellization and its properties as a co-solvent in such systems are not well-documented.
Emerging Applications in Functional Materials
The versatility of 1,3-Butanediol and its derivatives extends into the realm of advanced functional materials, where its specific chemical structure can be leveraged to impart unique properties to polymers and composite systems. Research is increasingly focused on harnessing these properties for sophisticated applications, including in the fields of medicine and environmental monitoring. The ability to act as a plasticizer or be integrated as a monomer into polymer backbones makes this compound a compound of interest for developing next-generation materials.
Drug Delivery Systems
In the field of pharmaceutical sciences, this compound is gaining attention for its role as a functional excipient, particularly as a plasticizer in polymer-based drug delivery systems. Plasticizers are essential additives that increase the flexibility, workability, and durability of polymeric materials by reducing the intermolecular forces between polymer chains. mdpi.comrsc.org This function is critical for the performance of drug delivery platforms such as transdermal patches and oral dissolvable films, which require both physical stability and pliability to be effective. rsc.orgnih.gov
The incorporation of a plasticizer like this compound into a polymer matrix can significantly alter its mechanical properties. Generally, increasing the concentration of a plasticizer leads to a lower tensile strength and a higher elongation at break, making the material less brittle and more conformable to the skin or mucosal surfaces. nih.govemerginginvestigators.org These modifications are crucial for patient comfort and for maintaining the integrity of the delivery system during its application period.
Furthermore, the choice and concentration of a plasticizer can modulate the release kinetics of the active pharmaceutical ingredient (API) from the polymer matrix. nih.govgoogle.com The plasticizer can influence the diffusion of the drug through the polymer, thereby providing a mechanism to control its release rate. nih.gov For instance, water-soluble plasticizers may facilitate faster drug release, whereas less soluble plasticizers might slow it down. nih.gov In the body, this compound can be hydrolyzed to 1,3-Butanediol and acetic acid. 1,3-Butanediol itself is a known pharmaceutical solvent, which could further influence the local solubility and transport of the API. formulationbio.com
Research findings on various plasticizers demonstrate their significant impact on the properties of drug delivery films. While specific data on this compound is limited, studies on analogous ester-based plasticizers provide insight into their functional role.
Table 1: Illustrative Research Findings on the Effect of Plasticizer Concentration on Mechanical Properties of Polymer Films This table presents representative data for common plasticizers to illustrate the functional role; data for this compound is not widely published.
| Polymer Base | Plasticizer | Concentration (% w/w) | Tensile Strength (MPa) | Elongation at Break (%) |
|---|---|---|---|---|
| Pullulan | Glycerol | 10 | 38.4 ± 3.2 | 4.1 ± 0.5 |
| Pullulan | Glycerol | 20 | 25.1 ± 2.5 | 10.2 ± 1.1 |
| Pullulan | Triacetin | 10 | 35.5 ± 2.9 | 3.5 ± 0.4 |
| Pullulan | Triacetin | 20 | 30.2 ± 3.1 | 4.8 ± 0.6 |
Data adapted from studies on the physico-mechanical properties of pharmaceutical oral films. nih.gov
Sensor Applications
The application of this compound in sensor technology is an emerging area of research with limited direct studies. However, its potential can be inferred from the broader development of functional polyesters derived from its precursor, 1,3-Butanediol. nsf.govacs.org These polyesters, synthesized through polycondensation reactions with various dicarboxylic acids, form the basis for new materials whose properties can be tailored for specific functions, including chemical sensing. nsf.govresearchgate.net
The core principle involves creating a polymer matrix that can interact with a target analyte, resulting in a measurable change in its physical or chemical properties, such as fluorescence or conductivity. For instance, research on hyperbranched conjugated polymers demonstrates their use as selective fluorescent chemosensors. researchgate.netbohrium.com These polymers can be designed to bind with specific metal ions, causing a quenching or enhancement of their fluorescence. The sensitivity and selectivity of such sensors are determined by the polymer's chemical structure and its interaction with the analyte. researchgate.net
Polyesters synthesized using 1,3-Butanediol could potentially be functionalized to create similar sensory materials. researchgate.net The methyl group in the 1,3-Butanediol backbone results in amorphous polymers with low glass transition temperatures, which could be advantageous for creating flexible sensor substrates. acs.orgumn.edu By incorporating specific chemical moieties into the polymer structure, either during or after polymerization, these materials could be engineered to detect a wide range of chemical species.
While this application is largely speculative for this compound itself, the research into related polymer systems provides a clear roadmap for future development. The findings below illustrate the performance of a representative polymer-based fluorescent sensor, highlighting the parameters used to evaluate such systems.
Table 2: Representative Research Findings for a Hyperbranched Conjugated Polymer as a Fluorescent Chemosensor This table presents data for a conceptual model to illustrate the function of polymer-based sensors; direct applications of this compound in sensors are not yet established.
| Polymer Sensor | Target Analyte | Detection Method | Stern-Volmer Constant (Ksv) (M⁻¹) | Limit of Detection (LOD) (M) |
|---|---|---|---|---|
| P1 (Aryl-Ester Polymer) | Fe³⁺ | Fluorescence Quenching | 2.90 x 10⁴ | 6.99 x 10⁻⁷ |
| P2 (Aryl-Ester Polymer) | Fe³⁺ | Fluorescence Quenching | 3.83 x 10⁴ | 6.69 x 10⁻⁷ |
Data adapted from studies on hyperbranched conjugated polymers as selective chemosensors. researchgate.net
Environmental Fate and Degradation Research of 1,3 Butanediol
Biodegradation Mechanisms in Environmental Compartments
Biodegradation is a key process in the environmental breakdown of 1,3-butanediol (B41344) diacetate. This process is primarily carried out by microorganisms that utilize the compound as a source of carbon and energy.
In aqueous environments, the initial step in the biodegradation of 1,3-butanediol diacetate is its chemical hydrolysis into 1,3-butanediol and acetic acid. This reaction can occur under both acidic and basic conditions. Following hydrolysis, the resulting 1,3-butanediol is subjected to microbial degradation.
While specific ready biodegradability tests for this compound are not extensively detailed in the provided search results, the biodegradability of its hydrolysis product, 1,3-butanediol, has been studied. For instance, a related compound, 3-methyl-1,3-butanediol, was found to be readily biodegradable in an OECD TG 301 C (Ready Biodegradability: Modified MITI Test). This suggests that 1,3-butanediol is also likely to be readily biodegradable. The process involves microbial oxidation of the alcohol. In aquatic toxicity tests, this compound showed a 96-hour LC50 of 39 mg/L for Oncorhynchus mykiss (rainbow trout), and a 48-hour EC50 of >100 mg/L for Daphnia magna. chemicalbook.com The no-observed-effect concentration (NOEC) for microorganisms in activated sludge over 14 days was found to be ≥18.1 mg/L, indicating that the compound is not highly toxic to the microorganisms responsible for its degradation at environmentally relevant concentrations. chemicalbook.com
The degradation pathway in aqueous systems can be summarized as follows:
Hydrolysis: this compound is cleaved into 1,3-butanediol and acetic acid.
Microbial Oxidation: Microorganisms in the water and sediment utilize 1,3-butanediol and acetic acid as substrates. Acetic acid is readily metabolized by a wide range of microbes. 1,3-butanediol can be oxidized by alcohol dehydrogenases to form corresponding aldehydes and carboxylic acids, which then enter central metabolic pathways. researchgate.net
Table 1: Aquatic Toxicity Data for this compound
| Species | Test Duration | Endpoint | Concentration (mg/L) | Reference |
| Oncorhynchus mykiss (Rainbow Trout) | 96 hours | LC50 | 39 | chemicalbook.com |
| Daphnia magna (Water Flea) | 48 hours | EC50 | > 100 | chemicalbook.com |
| Pseudokirchneriella subcapitata (Green Algae) | 72 hours | EC50 | > 100 | chemicalbook.com |
| Activated Sludge Microorganisms | 14 days | NOEC | >= 18.1 | chemicalbook.com |
Soil Microbial Degradation Processes
In the soil environment, the degradation of this compound follows a similar pattern to that in aqueous systems, beginning with hydrolysis to 1,3-butanediol and acetic acid. Soil microorganisms then play a crucial role in the further breakdown of these products.
Specific studies on the soil degradation of this compound are limited in the provided results. However, it has been noted that Klebsiella aerogenes TL3 can produce this compound under anaerobic conditions, which implies that related microbial pathways for its degradation exist. The degradation of the hydrolysis product, 1,3-butanediol, is expected to be carried out by a diverse range of soil bacteria and fungi. These microorganisms possess enzymes capable of oxidizing alcohols. For instance, studies on the anaerobic degradation of similar diols, like 1,3-propanediol (B51772) and 1,4-butanediol (B3395766), have identified strains of Desulfovibrio and Pelobacter that can metabolize these compounds. nih.gov It is plausible that similar microbial consortia are involved in the degradation of 1,3-butanediol in soil, especially under anaerobic or anoxic conditions.
Environmental Transport and Transformation Processes
The movement and transformation of this compound in the environment are governed by its physical and chemical properties, including its reactivity in the atmosphere and its interaction with soil and sediment particles.
Once released into the atmosphere, this compound is expected to be degraded primarily through its reaction with photochemically-produced hydroxyl (OH) radicals. While direct experimental data for the reaction rate constant of this compound with OH radicals was not found in the search results, the reactivity can be inferred from similar compounds.
For the related compound 1,4-butanediol, the rate constant for its gas-phase reaction with OH radicals was measured to be 3.67 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. nih.gov The reaction of OH radicals with 1,4-butanediol leads to the formation of products such as 4-hydroxybutanal and 3-hydroxypropanal. nih.gov Similarly, the reaction of OH radicals with 1,3-butadiene (B125203), a structurally related C4 compound, has also been studied. nih.gov Given the presence of ester functional groups and a hydrocarbon backbone, this compound is expected to be reactive towards OH radicals. The atmospheric lifetime will depend on the specific rate constant and the concentration of OH radicals. The degradation products in the atmosphere would likely include smaller oxygenated compounds resulting from the fragmentation of the parent molecule.
The extent to which this compound adsorbs to soil and sediment particles influences its mobility and bioavailability in the environment. This behavior is often predicted using the soil organic carbon-water (B12546825) partition coefficient (Koc).
Advanced Analytical and Spectroscopic Characterization Methodologies
Chromatographic Separations and Purity Assessment
Chromatographic techniques are fundamental for the separation, quantification, and purity verification of 1,3-butanediol (B41344) diacetate.
Gas Chromatography (GC) is a widely used method for the quantitative analysis of volatile compounds like 1,3-butanediol diacetate. nih.govnih.gov When coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC can provide high sensitivity and selectivity for the determination of this compound in various matrices. wisdomlib.orgnih.gov The retention time of the compound under specific chromatographic conditions serves as a qualitative identifier, while the peak area is proportional to its concentration, allowing for accurate quantification. nih.govnist.gov
For chiral analysis, GC is particularly powerful when a chiral stationary phase is employed. This allows for the separation of the enantiomers of this compound, enabling the determination of the enantiomeric excess (e.e.) in a sample. nih.gov This is crucial in applications where stereospecificity is important. For instance, in the production of chiral 1,3-butanediol, GC analysis of the diacetate derivative is a common method to assess the optical purity of the product. google.com
| Gas Chromatography (GC) Applications for this compound | |
| Analysis Type | Description |
| Quantitative Analysis | Determines the concentration of this compound in a sample using detectors like FID or MS. wisdomlib.orgnih.govnih.gov |
| Enantiomeric Excess | Separates enantiomers using a chiral stationary phase to determine the optical purity. nih.govgoogle.com |
High-Performance Liquid Chromatography (HPLC) is another essential chromatographic technique for the analysis of this compound. longdom.org While GC is suitable for volatile compounds, HPLC can be advantageous for less volatile derivatives or for analyses conducted under non-destructive conditions. Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is a common mode for separating and quantifying esters like this compound. A UV detector can be used if the compound or its impurities have a chromophore, or a refractive index detector (RID) or evaporative light scattering detector (ELSD) can be employed for universal detection.
Similar to GC, HPLC can be adapted for chiral separations by using a chiral stationary phase or a chiral mobile phase additive. This allows for the resolution of the enantiomers of this compound, providing a means to assess product purity and enantiomeric composition. google.com Although some sources indicate HPLC can be time-consuming and expensive for certain applications, it remains a valuable tool for the purification and analysis of diols and their derivatives. longdom.org
Rheological and Thermal Characterization of Derived Materials
The performance of materials derived from this compound under various physical conditions is critical for determining their application suitability. Rheological and thermal characterization provides fundamental insights into the flow behavior and thermal stability of these materials, particularly in polymer science.
Rheological Parameter Measurement in Complex Solutions
Rheology is the study of the flow and deformation of matter, and measuring rheological parameters is essential for understanding the processability and performance of polymeric materials. In complex solutions and blends, these measurements can reveal crucial information about molecular interactions and miscibility.
One area of research has utilized this compound as a low molecular weight analogue for the vinyl acetate (B1210297) component in ethylene-vinyl acetate (EVA) copolymers. researchgate.net This approach allows for the study of interactions in blends with other polymers, such as polyvinyl chloride (PVC). The investigation of these blends is driven by the need to find suitable permanent, non-migratory plasticizers for PVC, especially for medical applications. researchgate.net
In such studies, rheological analysis is performed to understand how the addition of components like EVA (or its analogue, this compound) affects the flow properties of the PVC matrix. Key parameters measured include shear viscosity, which describes a fluid's resistance to shear stress. For polymer melts, it is common to observe shear-thinning behavior, where viscosity decreases as the shear rate increases. researchgate.net
Dynamic mechanical thermal analysis can reveal the partial miscibility of polymers, indicating a plasticizing effect. researchgate.net Research on PVC/EVA blends has shown that while mechanical properties like tensile and flexural modulus decrease significantly with higher EVA concentrations, the shear viscosity shows only slight changes. researchgate.net This indicates that while the EVA component imparts flexibility, it does not drastically alter the processing viscosity of the blend at lower concentrations. researchgate.net The study of such systems helps in optimizing processing conditions and predicting the final properties of the material. researchgate.net
Table 1: Rheological Effects in Polymer Blends Simulated with this compound Analogue
| Property | Observation in PVC/EVA Blends | Implication |
| Shear Viscosity | Slight changes with increasing EVA content, even at low shear rates. researchgate.net | Indicates that EVA acts as a plasticizer without dramatically altering melt processing conditions. researchgate.net |
| Miscibility | Partial miscibility observed over a range of concentrations. researchgate.net | Confirms a plasticizing effect of the EVA component on the PVC matrix. researchgate.net |
| Flow Behavior | Polymer melts typically exhibit shear-thinning behavior. researchgate.net | The viscosity of the material is dependent on the processing speed (shear rate). |
| Modulus | Storage modulus (G') and loss modulus (G'') are key indicators of viscoelasticity. researchgate.net | These parameters help define the material's ability to store and dissipate energy, affecting its end-use performance. |
Thermogravimetric Analysis (TGA) for Polymer Thermal Stability
Thermogravimetric analysis (TGA) is a fundamental technique for assessing the thermal stability of materials. nih.gov It works by measuring the change in mass of a sample as it is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air). celignis.com The resulting data provides critical information, such as the onset temperature of decomposition and the amount of residual char, which are key indicators of a polymer's stability at high temperatures.
Polymers derived from diols and diacetates, such as polyesters and polycarbonates, are frequently characterized using TGA. For instance, polyesters synthesized using the related compound, (R)-1,3-butanediol, have been shown to have decomposition temperatures (defined as 5% weight loss, or T₅%) of around 300 °C, which is typical for aliphatic polyesters. nsf.gov Similarly, research on polycarbonates synthesized through melt phase interchange reactions of various diacetates demonstrates good thermal stability up to 250 °C. semanticscholar.org
The thermal stability imparted by these monomers is crucial for melt processing, where high temperatures are required. semanticscholar.org A sufficiently high decomposition temperature ensures that the polymer does not degrade during manufacturing processes like extrusion or injection molding. researchgate.net TGA curves for various polymers show that factors like monomer structure and the presence of additives can significantly influence thermal stability. nsf.govbohrium.com For example, the incorporation of different diacids or the presence of aromatic rings, such as in poly(decamethylene 2,6-naphthalate) (PDN), can lead to higher degradation temperatures compared to purely aliphatic counterparts like poly(decamethylene terephthalate) (PDT). bohrium.com
Table 2: TGA Data for Polymers Derived from Related Monomers
| Polymer Type | Monomers | TGA Finding | Reference |
| Polyester (B1180765) | (R)-1,3-butanediol and succinic acid | T₅% (5% weight loss) at ~300 °C. | nsf.gov |
| Polycarbonate | Alkylene and arylene diacetates with diphenyl dicarbonate | Good thermal stability up to 250 °C. | semanticscholar.org |
| Polyester | 1,10-decanediol and dimethyl terephthalate (B1205515) (PDT) | Degradation onset is lower than its naphthalate counterpart. | bohrium.com |
| Polyester | 1,10-decanediol and 2,6-naphthalene dicarboxylic acid (PDN) | Higher degradation temperature at 5% weight loss compared to PDT. | bohrium.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
